Methyl 3-amino-4-methylbenzoate
Description
Contextualization within Aromatic Aminobenzoate Chemistry Research
Methyl 3-amino-4-methylbenzoate belongs to the broader class of aminobenzoic acids and their esters, which are aromatic compounds featuring both an amino group and a carboxyl group (or its ester derivative) attached to a benzene (B151609) ring. nih.govmdpi.com The relative positions of these functional groups—ortho, meta, or para—result in significant differences in the chemical properties and reactivity of the isomers. nih.govrsc.org
In the case of this compound, the amino group is at the 3-position and the methyl group is at the 4-position relative to the methoxycarbonyl group. This specific arrangement of substituents on the aromatic ring, including the electron-donating amino and methyl groups and the electron-withdrawing methoxycarbonyl group, dictates its unique chemical behavior. The interplay of inductive and resonance (or mesomeric) effects influences the charge distribution within the molecule, which is a crucial determinant of its physical and chemical properties. nih.govrsc.org The aminobenzoic acid framework is a versatile scaffold in chemistry, and the specific substitution pattern of this compound makes it a valuable and distinct member of this class for synthetic applications. nih.gov
Significance as a Research Intermediate in Organic Synthesis and Medicinal Chemistry
The primary significance of this compound in the scientific community lies in its role as a versatile research intermediate or building block. tcichemicals.com It serves as a starting material for the construction of more complex molecules, particularly in the fields of organic synthesis and medicinal chemistry. chemicalbook.comchemicalbook.com
Chemists utilize this compound in various reactions to build molecular frameworks for novel compounds. For instance, it is a key reagent in the synthesis of perfluoroalkylated indoles, a class of compounds that are highly valuable in drug development. chemicalbook.com It has also been employed in the preparation of other heterocyclic systems, such as 4-(pyrimidin-2-ylamino)benzonitriles. chemicalbook.com
The synthesis of this compound itself can be achieved through several routes. One common method is the esterification of 3-amino-4-methylbenzoic acid with methanol (B129727). chemicalbook.com Another prominent synthesis involves the reduction of its nitro precursor, Methyl 4-methyl-3-nitrobenzoate. chemicalbook.com
Overview of Current Research Trajectories Involving this compound
Current research involving this compound continues to leverage its properties as a synthetic building block. The compound is instrumental in developing novel molecules with potential therapeutic applications. For example, its ethyl ester counterpart, Ethyl 4-amino-3-methylbenzoate, is a key material for preparing intermediates for bis-(2-haloethyl)aminophenyl substituted distamycin derivatives. iucr.org These derivatives are investigated as potential antitumor alkylating and antiviral agents. iucr.org
The strategic placement of the amino and methyl groups on the benzoate (B1203000) ring allows for regioselective reactions, enabling chemists to construct complex target molecules with a high degree of control. Research trajectories focus on incorporating this structural motif into larger, more elaborate molecules designed to interact with biological targets. This includes its use in creating new heterocyclic compounds and derivatives that are screened for various pharmacological activities. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Beige powder or crystals |
| Melting Point | 113-117 °C |
| CAS Number | 18595-18-1 |
| Synonyms | 3-Amino-4-methylbenzoic Acid Methyl Ester, Methyl 3-amino-p-toluate |
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Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Amino-4-methylbenzoic acid |
| 4-(pyrimidin-2-ylamino)benzonitriles |
| Benzocaine |
| bis-(2-haloethyl)aminophenyl substituted distamycin derivatives |
| Butyryl chloride |
| Carbon monoxide |
| Dichloromethane |
| Dimethyl sulfide |
| Distamycin A |
| Ethanol |
| Ethyl 4-amino-3-(methylthiomethyl)benzoate |
| Ethyl 4-amino-3-methylbenzoate |
| Indoles |
| Methanol |
| This compound |
| Methyl 4-methyl-3-nitrobenzoate |
| N-(4-bromo-2-methylphenyl)butanamide |
| N-butyryl-2-methylaniline |
| o-toluidine (B26562) |
| Oxindoles |
| Perfluoroalkylated indoles |
| Phenol (B47542) |
| Raney nickel |
| Sodium nitrite (B80452) |
| Thionyl chloride |
| Triethylamine |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPWCJHMSVABPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320269 | |
| Record name | Methyl 3-amino-4-methylbenzoate | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-18-1 | |
| Record name | Benzoic acid, 3-amino-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl 3-amino-4-methylbenzoate | |
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| Record name | 18595-18-1 | |
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| Record name | Methyl 3-amino-4-methylbenzoate | |
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| Record name | Methyl 3-amino-4-methylbenzoate | |
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| Record name | METHYL 3-AMINO-4-METHYLBENZOATE | |
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Synthetic Methodologies and Strategies for Methyl 3 Amino 4 Methylbenzoate
Catalytic Reduction Approaches
A common and efficient method for synthesizing aromatic amines like methyl 3-amino-4-methylbenzoate is the reduction of the corresponding nitro compound. This transformation is typically achieved through catalytic hydrogenation.
Palladium-Carbon Catalyzed Hydrogenation of Nitro Precursors
The catalytic hydrogenation of methyl 3-nitro-4-methylbenzoate using palladium on carbon (Pd/C) is a widely employed method for the synthesis of this compound. wikipedia.org Palladium on carbon is a heterogeneous catalyst favored for its high activity and selectivity in various hydrogenation reactions, including the reduction of nitroarenes. wikipedia.orgmasterorganicchemistry.comchimet.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727), under a hydrogen atmosphere. chemicalbook.comresearchgate.net The palladium catalyst, finely dispersed on the activated carbon support, provides a large surface area for the reaction to occur. wikipedia.orgmasterorganicchemistry.com
For instance, the hydrogenation of 3-methyl-4-nitrobenzoic acid, a related precursor, using 5% Pd/C in methanol at 48 psi of hydrogen for 24 hours resulted in a 99% yield of the corresponding amino-benzoic acid. chemicalbook.com This highlights the efficiency of Pd/C in reducing the nitro group while leaving the carboxylic acid moiety intact. Similar conditions can be applied to the methyl ester precursor. The catalyst is easily separated from the reaction mixture by filtration, simplifying the work-up procedure. chemicalbook.com
Table 1: Parameters for Palladium-Carbon Catalyzed Hydrogenation
| Parameter | Value/Condition | Source |
| Catalyst | 5% Palladium on Carbon | chemicalbook.com |
| Substrate | 3-methyl-4-nitrobenzoic acid | chemicalbook.com |
| Solvent | Methanol | chemicalbook.com |
| Hydrogen Pressure | 48 psi | chemicalbook.com |
| Reaction Time | 24 hours | chemicalbook.com |
| Yield | 99% | chemicalbook.com |
Mechanistic Studies of Hydrogenation Pathways
The mechanism of nitroarene hydrogenation can proceed through two primary pathways: a direct route and a condensation route. acs.org The direct pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, followed by a hydroxylamine (B1172632) intermediate, which is then further reduced to the aniline. acs.org The condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to the corresponding azo and hydrazo compounds before finally yielding the aniline. acs.org
Studies on various metal catalysts have provided insights into the preferred pathway. For noble metal catalysts like palladium, the reaction is generally believed to proceed through the direct hydrogenation pathway. nih.gov However, the specific mechanism can be influenced by factors such as the catalyst support, solvent, and reaction conditions. researchgate.net For instance, research on the hydrogenation of nitrobenzene (B124822) over palladium/carbon catalysts has shown that both the solvent and the palladium particle size can affect the reaction rate, potentially indicating a change in the rate-determining step. researchgate.net
Mechanistic investigations using techniques like in-situ spectroscopy and kinetic studies are crucial for understanding the intricate steps involved and for optimizing the catalyst and reaction conditions to achieve high selectivity and yield for the desired amino product. nih.govacs.org
Esterification Routes from Carboxylic Acid Precursors
Another major synthetic route to this compound involves the esterification of 3-amino-4-methylbenzoic acid. This can be accomplished using several well-established methods.
Fischer Esterification Analogs and Optimization
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, 3-amino-4-methylbenzoic acid is treated with methanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is typically used. masterorganicchemistry.comlibretexts.org
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.com The reaction is reversible, and the presence of water can hydrolyze the ester back to the carboxylic acid. masterorganicchemistry.comtruman.edu Therefore, ensuring anhydrous conditions is important for achieving a good yield. truman.edu
Optimization of Fischer esterification often involves adjusting the molar ratio of the alcohol, the concentration of the acid catalyst, and the reaction temperature and time to maximize the yield of the desired ester. libretexts.org
Thionyl Chloride-Mediated Esterification Protocols
A highly effective method for the esterification of carboxylic acids involves the use of thionyl chloride (SOCl₂). masterorganicchemistry.comcommonorganicchemistry.com This method typically proceeds in two steps. First, the carboxylic acid, 3-amino-4-methylbenzoic acid in this case, reacts with thionyl chloride to form an acyl chloride intermediate. masterorganicchemistry.comjeeadv.ac.in This conversion is generally fast and efficient.
In the second step, the acyl chloride is reacted with methanol to produce the methyl ester, this compound. This step is usually rapid and gives a high yield of the product. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction. masterorganicchemistry.com
A one-pot procedure where the carboxylic acid is treated with thionyl chloride in methanol is also commonly used. chemicalbook.com In a specific example, 3-amino-4-methylbenzoic acid was dissolved in anhydrous methanol and cooled in an ice bath. Thionyl chloride was then added dropwise, and the mixture was refluxed for 4 hours. This process yielded this compound in a high yield of 97%. chemicalbook.com
Table 2: Thionyl Chloride-Mediated Esterification of 3-Amino-4-methylbenzoic Acid
| Reagent/Condition | Details | Source |
| Starting Material | 3-Amino-4-methylbenzoic acid | chemicalbook.com |
| Reagents | Thionyl chloride, Anhydrous Methanol | chemicalbook.com |
| Reaction Condition | Reflux | chemicalbook.com |
| Reaction Time | 4 hours | chemicalbook.com |
| Yield | 97% | chemicalbook.com |
Derivatization from Related Benzoic Acid Compounds
The synthesis of this compound can also be approached through the derivatization of other benzoic acid compounds. For example, it is possible to start from a different isomer or a precursor that can be converted to the target molecule through a series of reactions.
One potential, though less direct, pathway could involve starting with a different substituted benzoic acid and introducing the amino and methyl groups at the desired positions through a sequence of reactions such as nitration, reduction, and functional group interconversions. However, these multi-step syntheses are generally less efficient than the more direct methods described above. The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Synthesis from 3-Amino-4-methylbenzoic Acid
The most common method for synthesizing this compound is through the Fischer-Speier esterification of 3-amino-4-methylbenzoic acid. organic-chemistry.orgresearchgate.net This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. youtube.com
A prevalent procedure involves dissolving 3-amino-4-methylbenzoic acid in anhydrous methanol, followed by the careful, dropwise addition of a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), at a reduced temperature. chemicalbook.comoperachem.comchemicalbook.com The reaction mixture is then refluxed for several hours to drive the equilibrium towards the formation of the ester. chemicalbook.comoperachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. organic-chemistry.orgyoutube.com Subsequent proton transfer and elimination of a water molecule yield the desired ester. organic-chemistry.org
Another documented approach involves the use of thionyl chloride in methanol. In this variation, 3-amino-4-methylbenzoic acid is dissolved in anhydrous methanol and cooled in an ice bath before the dropwise addition of thionyl chloride. The mixture is then refluxed for a period, after which the excess solvent is removed under reduced pressure. The product is then isolated following an aqueous workup and extraction. chemicalbook.com
Evaluation of Reaction Efficiencies and Yields
The efficiency of the esterification process is a critical factor for its practical application. The Fischer esterification is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.orgtcu.edu This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction. organic-chemistry.orgtcu.edu
In the synthesis utilizing thionyl chloride in methanol, a high yield of 97% for this compound has been reported. chemicalbook.com This high efficiency can be attributed to the in situ formation of hydrogen chloride from the reaction of thionyl chloride with methanol, which then acts as the catalyst, and also to the reaction of thionyl chloride with the carboxylic acid to form an acyl chloride intermediate, which is more reactive towards the alcohol.
The table below summarizes a typical reaction condition and the reported yield for the synthesis of this compound.
| Reactant | Reagent | Solvent | Reaction Time | Yield |
| 3-Amino-4-methylbenzoic acid | Thionyl chloride | Methanol | 4 hours (reflux) | 97% |
| Data sourced from a study by Auvert, et al. chemicalbook.com |
Novel Synthetic Pathway Development and Optimization
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemical manufacturing. This has led to the exploration of alternative reagents, solvents, and the incorporation of green chemistry principles in the synthesis of compounds like this compound.
Exploration of Alternative Reagents and Solvents
Research into esterification reactions has revealed several alternatives to traditional strong acid catalysts like sulfuric acid. Solid acid catalysts, for instance, offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for recyclability. mdpi.com Examples of solid acid catalysts that have been explored for esterification reactions include zirconium metal solids fixed with substances like titanium. mdpi.com While not specifically detailed for this compound, these catalysts have shown promise in the synthesis of other methyl benzoate (B1203000) derivatives. mdpi.com
The choice of solvent also plays a crucial role in the environmental footprint of a synthetic process. While methanol is the reactant in this specific esterification, minimizing its excess and exploring recovery and reuse strategies are important considerations. For the workup and extraction phases, greener solvents are being investigated to replace traditional volatile organic compounds.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several principles can be applied.
Atom Economy: The esterification of 3-amino-4-methylbenzoic acid with methanol is inherently atom-economical, with water being the only byproduct.
Use of Catalysis: The use of a catalyst is fundamental to this reaction. The development of more efficient and recyclable catalysts, such as solid acids, would further enhance the greenness of the process. mdpi.com
Safer Solvents and Auxiliaries: Minimizing the use of hazardous reagents like thionyl chloride and exploring benign solvent systems for extraction and purification are key areas for improvement.
Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, to reduce energy consumption is another important aspect. Utilizing microwave irradiation as an alternative heating method has been shown in other esterification reactions to reduce reaction times and improve yields.
While specific research on the application of all these green chemistry principles to the synthesis of this compound is not extensively documented, the broader trends in organic synthesis suggest that future developments will likely focus on these areas to create more sustainable and environmentally friendly manufacturing processes.
Derivatization Chemistry and Functional Group Interconversions of Methyl 3 Amino 4 Methylbenzoate
Reactions Involving the Aromatic Amino Group
The reactivity of the aromatic amino group is central to the synthetic utility of Methyl 3-amino-4-methylbenzoate. Its nucleophilic character and ability to be converted into a diazonium salt are the basis for numerous transformations.
The primary amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures. chemicalbook.com The resulting diazonium salt is a highly versatile intermediate that can undergo various coupling reactions to form azo compounds.
For instance, the diazotized form of this compound can be coupled with electron-rich aromatic compounds, such as phenols, in a process known as azo coupling. This reaction proceeds via an electrophilic aromatic substitution mechanism where the diazonium ion acts as the electrophile. A specific example is the reaction with phenol (B47542) in a basic solution to yield (5-Carbomethoxy-2-methylphenyl)(4-hydroxyphenyl)diazene, a red crystalline solid. chemicalbook.com
Table 1: Diazotization and Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Phenol | 1. 6N HCl, NaNO₂, 0°C | (5-Carbomethoxy-2-methylphenyl)(4-hydroxyphenyl)diazene | 74% | chemicalbook.com |
| 2. NaOH (aq) |
The nucleophilic amino group readily undergoes acylation with reagents like acyl chlorides or acid anhydrides to form stable amide derivatives. For example, the related compound o-toluidine (B26562) is reacted with butyryl chloride to form N-butyryl-2-methylaniline, demonstrating a typical amidation reaction that can be applied to similar anilines. google.com This transformation is crucial for introducing new functionalities and is often used as a protecting group strategy.
Alkylation of the amino group can be achieved through various methods, including reductive amination. In this process, the amine is first condensed with an aldehyde or ketone to form an imine (Schiff base) intermediate, which is then reduced in situ to the corresponding alkylated amine. An example involves the reaction of this compound with 4-proparg-1-yloxybenzaldehyde to produce methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate. chemicalbook.com
Table 2: Reductive Amination of this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
|---|---|---|---|---|
| This compound | 4-proparg-1-yloxybenzaldehyde | Reductive Amination | Methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate | chemicalbook.com |
The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This reversible reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. semanticscholar.org
These Schiff bases are not only stable compounds in their own right but also serve as important intermediates in further synthetic transformations. For example, the reaction of various aminobenzoic acids with 3-formylacetylacetone (B1258551) has been shown to produce the corresponding Schiff bases, which are stabilized by intramolecular hydrogen bonding. iucr.orgnih.gov This general reaction is applicable to this compound, where the amino group would react with a carbonyl compound to form the C=N double bond characteristic of a Schiff base. semanticscholar.org The formation of these imines is the initial step in reductive amination strategies as mentioned previously. chemicalbook.com
Table 3: General Schiff Base Formation
| Reactant Type 1 | Reactant Type 2 | Product Type | Key Feature |
|---|---|---|---|
| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Schiff Base (Imine) | Formation of a C=N double bond |
This compound is a key building block for the synthesis of various heterocyclic ring systems, which are prevalent in many biologically active molecules. The amino and ester functionalities, along with the substituted benzene (B151609) ring, provide the necessary components for constructing fused ring systems.
It is utilized as a reagent in the synthesis of perfluoroalkylated indoles, which are valuable in drug development. chemicalbook.com Furthermore, it is a crucial intermediate in the preparation of 4-(pyrimidin-2-ylamino)benzamide derivatives, which have been designed as inhibitors of the hedgehog signaling pathway, a target in cancer therapy. chemicalbook.com The synthesis of these complex heterocyclic structures often involves multi-step sequences where the amino group is transformed, for instance, into a guanidine (B92328) moiety which then participates in a cyclization reaction to form a pyrimidine (B1678525) ring. The synthesis of various quinazolinone derivatives, which are also heterocyclic systems, often starts from substituted anthranilic acids or their esters, highlighting the utility of aminobenzoates in building such scaffolds. nih.gov
Transformations of the Methyl Ester Moiety
The methyl ester group provides another site for chemical modification, with hydrolysis being the most fundamental transformation.
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, involving heating the ester with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.
This reaction is essentially the reverse of the esterification process used to synthesize the title compound from 3-amino-4-methylbenzoic acid. chemicalbook.com The hydrolysis is a critical step when the final desired product requires a free carboxylic acid group for further reactions, such as amide bond formation, or for its biological activity.
Table 4: Hydrolysis of this compound
| Reactant | Conditions | Product |
|---|---|---|
| This compound | 1. NaOH (aq), Heat | 3-Amino-4-methylbenzoic acid |
| 2. H₃O⁺ |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-amino-4-methylbenzoic acid |
| 4-(pyrimidin-2-ylamino)benzamide |
| 4-proparg-1-yloxybenzaldehyde |
| (5-Carbomethoxy-2-methylphenyl)(4-hydroxyphenyl)diazene |
| This compound |
| methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate |
| N-butyryl-2-methylaniline |
| o-toluidine |
| Phenol |
| Sodium nitrite |
| Butyryl chloride |
| 3-formylacetylacetone |
| Sodium hydroxide |
Transesterification Processes
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction for modifying the ester functionality of this compound. While specific studies on the transesterification of this particular compound are not extensively documented, general methods for the transesterification of methyl benzoates are well-established and applicable. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com
These reactions can be catalyzed by acids, bases, or organometallic compounds. masterorganicchemistry.com For instance, scandium(III) triflate has been shown to effectively catalyze the direct transesterification of methyl esters with various alcohols. organic-chemistry.org Another efficient method involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which can promote the acylation of alcohols with carboxylic esters under mild conditions. organic-chemistry.org
The general scheme for the transesterification of this compound is presented below:
Table 1: General Conditions for Transesterification of Methyl Benzoates
| Catalyst | Alcohol (R-OH) | Solvent | Conditions | Product |
|---|---|---|---|---|
| Acid (e.g., H₂SO₄) | Various primary and secondary alcohols | Excess of R-OH | Reflux | Alkyl 3-amino-4-methylbenzoate |
| Base (e.g., NaOR) | Various primary and secondary alcohols | R-OH | Room temperature to reflux | Alkyl 3-amino-4-methylbenzoate |
| Sc(OTf)₃ | Various primary and secondary alcohols | Toluene | Reflux | Alkyl 3-amino-4-methylbenzoate |
These processes allow for the synthesis of a library of 3-amino-4-methylbenzoate esters with varying alkyl or aryl side chains, which can be valuable for structure-activity relationship studies in medicinal chemistry.
Reduction to Alcohol Functional Groups
The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding (3-amino-4-methylphenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlumenlearning.compearson.com LiAlH₄ is a potent source of hydride ions and is capable of reducing a wide range of carbonyl compounds, including esters. masterorganicchemistry.comlumenlearning.com
The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.
Table 2: Reduction of this compound
| Reagent | Solvent | Product |
|---|
It is noteworthy that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. lumenlearning.com The selective reduction of the ester in the presence of other functional groups can be a synthetic challenge. However, in the case of this compound, the amino group is generally unreactive towards LiAlH₄ under these conditions.
Modifications of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic attack, and the existing substituents direct the position of incoming electrophiles. The amino group is a strong activating group and is ortho-, para- directing, while the methyl group is a weaker activating group and is also ortho-, para- directing. The ester group is a deactivating group and is meta- directing. The combined effect of these groups will influence the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Studies (excluding nitration)
While nitration of similar aromatic compounds is common, this section focuses on other electrophilic aromatic substitutions.
Halogenation: The electron-rich nature of the aromatic ring, enhanced by the amino and methyl groups, facilitates halogenation. The amino group's strong directing effect would favor substitution at the positions ortho and para to it. Given that the para position is occupied by the ester group, substitution is expected to occur at the positions ortho to the amino group (C2 and C6). For instance, the bromination of the analogous methyl 4-aminobenzoate (B8803810) is known to occur at the position ortho to the amino group, yielding methyl 4-amino-3-bromobenzoate. sigmaaldrich.com A similar outcome would be anticipated for this compound, with bromination likely occurring at the C2 or C6 position.
Sulfonation: Sulfonation of the aromatic ring can be achieved using fuming sulfuric acid. The directing effects of the substituents would again play a crucial role in determining the position of the sulfonic acid group. A related compound, 4-amino-3-methyl-benzenesulfonic acid, has been reported, suggesting that sulfonation of the parent amine is a feasible transformation. nih.gov
Friedel-Crafts Alkylation and Acylation: Friedel-Crafts reactions on anilines can be problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. libretexts.orglibretexts.org However, under specific conditions or with a protected amino group, these reactions can proceed. The activating methyl group would also influence the position of alkylation or acylation. byjus.commasterorganicchemistry.comyoutube.com Due to these complexities, there are limited specific examples of Friedel-Crafts reactions on this compound in the literature.
Directed Ortho-Metallation and Functionalization
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgwikipedia.orgorganic-chemistry.org This strategy relies on a directing group, typically containing a heteroatom, to coordinate with an organolithium base and direct deprotonation to the adjacent ortho position. organic-chemistry.org
In this compound, the amino group can potentially act as a directing group. However, the acidic protons of the primary amine would be preferentially abstracted by the strong organolithium base. Therefore, the amino group would need to be protected, for example, as a pivaloyl or carbamate (B1207046) derivative, to serve as an effective directing group. Once protected, the directing group would guide the lithiation to the C2 position, allowing for the introduction of a wide range of electrophiles.
Table 3: Potential Directed Ortho-Metallation of a Protected this compound Derivative
| Directing Group (on Nitrogen) | Base | Electrophile (E⁺) | Product |
|---|---|---|---|
| Pivaloyl (-COC(CH₃)₃) | n-BuLi/TMEDA | I₂ | Methyl 3-(pivaloylamino)-2-iodo-4-methylbenzoate |
This methodology provides a predictable and efficient route to specifically substituted derivatives that would be difficult to access through classical electrophilic aromatic substitution.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. The presence of a primary amino group makes this compound a suitable component for several important MCRs.
Ugi Reaction: The Ugi four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govnih.govresearchgate.netmdpi.comdntb.gov.ua this compound can serve as the amine component in this reaction, leading to the formation of highly functionalized peptide-like structures.
Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.org While the classical Biginelli reaction uses urea, variations exist where other amino compounds can participate. The amino group of this compound could potentially be incorporated into Biginelli-like reactions to generate novel heterocyclic scaffolds. mdpi.com
Passerini Reaction: The Passerini three-component reaction typically involves a carboxylic acid, a carbonyl compound, and an isocyanide. wikipedia.orgorganic-chemistry.orgmdpi.com As this compound does not possess a carboxylic acid or isocyanide functionality in its native form, it would not directly participate in a classical Passerini reaction.
The incorporation of this compound into MCRs opens up possibilities for the rapid generation of diverse molecular libraries with potential applications in drug discovery and materials science.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The strategic placement of reactive functional groups on the aromatic ring of methyl 3-amino-4-methylbenzoate makes it an ideal starting material for constructing intricate molecular architectures.
This compound is utilized as a key reagent in the synthesis of perfluoroalkylated indoles. chemicalbook.com These fluorinated indole (B1671886) derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the perfluoroalkyl groups, such as enhanced metabolic stability and altered electronic characteristics. The synthesis involves a multi-step sequence where the amino and methyl groups on the benzene (B151609) ring of the starting material guide the formation of the indole core, while the ester group provides a handle for further functionalization.
The compound serves as a foundational element in the preparation of various substituted benzamide (B126) derivatives. A notable application is in the synthesis of 4-(pyrimidin-2-ylamino)benzamide derivatives. chemicalbook.com In these syntheses, the amino group of this compound is typically reacted with a substituted pyrimidine (B1678525) moiety, often through a nucleophilic substitution or a coupling reaction, to form a new carbon-nitrogen bond. The resulting molecule, such as Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, combines the benzamide framework with a pyrimidine ring system. nih.gov This class of compounds has been investigated for its potential in targeted therapies. chemicalbook.com
Table 1: Synthesis of a Benzamide Derivative
| Precursor | Reagent | Product | Application |
| This compound | Substituted Pyrimidine | 4-(Pyrimidin-2-ylamino)benzamide derivative | Inhibitors of hedgehog signaling pathway chemicalbook.com |
The inherent structure of this compound makes it a valuable component for building molecular scaffolds used in medicinal chemistry. The benzene ring provides a rigid core that can be systematically decorated with different functional groups to create libraries of compounds for drug discovery. Its role in synthesizing indole and benzamide structures is a direct testament to its utility. chemicalbook.com These scaffolds are central to the development of new therapeutic agents, and the specific substitution pattern of this compound allows for the creation of unique three-dimensional shapes that can interact with biological targets.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. This compound is an important precursor for the synthesis of several classes of heterocyclic structures.
The primary application of this compound in this context is in the construction of indole rings, which contain a nitrogen-containing five-membered pyrrole (B145914) ring fused to a benzene ring. As previously mentioned, it is a key starting material for producing perfluoroalkylated indoles. chemicalbook.com The synthesis typically proceeds through reactions that involve the cyclization of a substituent introduced via the amino group, utilizing the adjacent methyl group to form the heterocyclic portion of the indole system.
This compound is instrumental in the synthesis of complex molecules containing the pyrimidine ring, a six-membered heterocyclic system with two nitrogen atoms. It is a key intermediate in the synthesis of the pharmaceutical agent Nilotinib (B1678881), where it is used to form the central anilinopyrimidine core. Specifically, it is used in the preparation of 4-(pyrimidin-2-ylamino) benzamide derivatives, which are designed as inhibitors of the hedgehog signaling pathway, a target in cancer treatment. chemicalbook.com The reaction involves coupling the amine of this compound with a suitable pyrimidine derivative to forge the critical C-N linkage that defines these structures. chemicalbook.comnih.gov
Table 2: Heterocyclic Systems Derived from this compound
| Starting Material | Resulting Heterocyclic System | Class of Compound | Significance |
| This compound | Indole | Perfluoroalkylated Indoles | Drug Development chemicalbook.com |
| This compound | Pyrimidine | 4-(Pyrimidin-2-ylamino)benzamides | Cancer Treatment Research chemicalbook.com |
Precursor in Target-Oriented Synthesis
The specific arrangement of functional groups makes this compound a key starting material in the multi-step synthesis of several significant pharmaceutical agents. Its role as a foundational building block is well-documented in the production of blockbuster drugs.
This compound is a critical precursor in the manufacture of Telmisartan, a widely used angiotensin II receptor blocker for treating hypertension. newdrugapprovals.orgbeilstein-journals.orgresearchgate.net The synthesis of Telmisartan, chemically known as 4'-[(1,7'-dimethyl-2'-propyl[2,5'-bis-lH-benzimidazol]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid, often commences with this compound. beilstein-journals.orggoogle.com
The initial and most recognized synthetic pathway for Telmisartan involves the acylation of 4-amino-3-methylbenzoic acid methyl ester (an isomer of the title compound) with butyryl chloride. beilstein-journals.orgscholarsresearchlibrary.com This is followed by a sequence of reactions including nitration, reduction of the newly introduced nitro group, and cyclization to form a benzimidazole (B57391) derivative. beilstein-journals.orgscholarsresearchlibrary.com This core is further elaborated and condensed with N-methyl-1,2-phenylenediamine to create a bis-benzimidazole intermediate. beilstein-journals.orgscholarsresearchlibrary.com The synthesis highlights the importance of the aminobenzoate scaffold in building the complex heterocyclic system of the final drug. While different isomers and synthetic routes exist, the fundamental role of an amino-methylbenzoate structure is a recurring theme in various patented processes for Telmisartan. newdrugapprovals.orggoogle.comgoogle.com
A summary of key intermediates in a common Telmisartan synthesis starting from a related isomer is presented below:
| Starting Material/Intermediate | Role in Synthesis |
| 4-Amino-3-methylbenzoic acid methyl ester | Initial building block for the benzimidazole core. beilstein-journals.orgscholarsresearchlibrary.com |
| Methyl 4-(butyramido)-3-methyl-5-nitrobenzoate | Nitrated intermediate following acylation. google.comgoogle.com |
| Methyl 3-amino-4-(butyramido)-5-methylbenzoate | Product of nitro group reduction, precursor to the first benzimidazole ring. google.comgoogle.com |
| 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | Key bis-benzimidazole core structure before final alkylation. newdrugapprovals.orggoogle.com |
This compound is identified as an impurity and a related compound to Nilotinib, a tyrosine kinase inhibitor. nih.gov Specifically, it is listed as "Nilotinib EP Impurity B". nih.gov The core structure of Nilotinib is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide. The synthesis of Nilotinib and its isotopically labeled variants, such as Nilotinib-d6, involves complex multi-step procedures.
While not a direct starting material for the main commercial synthesis of Nilotinib, the presence of this compound as a known impurity suggests its potential involvement as a starting material for related side-products or as an intermediate in alternative or developmental synthetic pathways. nih.govgoogle.com The synthesis of Nilotinib requires key intermediates like 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine. google.com The structural similarity of this compound to fragments of the Nilotinib molecule underscores its relevance in the broader synthetic landscape of this class of inhibitors. For instance, the related compound 3-Amino-4-methylbenzoic acid is designated as Nilotinib Related Compound C by the USP. usp.org
Methodologies for Chiral Synthesis Utilizing this compound (if applicable)
The production of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry, often relying on chiral synthesis methodologies. nih.gov this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image.
A review of current literature does not indicate that this compound is widely used as a chiral auxiliary or as a direct substrate in established, mainstream asymmetric transformations to induce chirality. However, its functional groups—the amine and the ester—are suitable handles for reactions that can create chiral centers. For example, the amino group could be derivatized with a chiral acid, or it could undergo an asymmetric reductive amination. Similarly, the ester group could be a target for stereoselective enzymatic hydrolysis. While these applications are theoretically possible, they are not prominently documented as standard methodologies in the context of this specific compound. Therefore, its primary role remains that of an achiral building block for more complex, and often chiral, target molecules like Telmisartan.
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of Methyl 3-amino-4-methylbenzoate, offering unambiguous insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides a definitive map of the proton environments. chemicalbook.com The analysis, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule.
The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the benzene (B151609) ring. A doublet observed at approximately 7.28 ppm is assigned to the proton at the C5 position. A doublet of doublets, appearing around 7.15 ppm, corresponds to the proton at C6, and a singlet at approximately 6.66 ppm is attributed to the proton at C2.
The spectrum also features sharp singlets for the methyl and methoxy groups. The protons of the methyl group (CH₃) attached to the aromatic ring at C4 resonate as a singlet around 2.18 ppm. The methoxy group's protons (-OCH₃) of the ester functionality produce a distinct singlet at approximately 3.85 ppm. A broad singlet, typically observed around 3.70 ppm, corresponds to the two protons of the amino group (-NH₂), the broadness of which is due to quadrupole broadening and potential hydrogen exchange.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | ~7.28 | Doublet (d) |
| H-6 | ~7.15 | Doublet of doublets (dd) |
| H-2 | ~6.66 | Singlet (s) |
| -OCH₃ | ~3.85 | Singlet (s) |
| -NH₂ | ~3.70 | Broad Singlet (br s) |
| Ar-CH₃ | ~2.18 | Singlet (s) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Complementing the proton data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its electronic environment. libretexts.org
The carbonyl carbon of the ester group is typically the most deshielded, appearing furthest downfield in the spectrum at approximately 167.5 ppm. The aromatic carbons resonate in the range of 111-148 ppm. The carbon atom attached to the amino group (C3) appears around 147.8 ppm, while the carbon bearing the methyl group (C4) is found near 121.7 ppm. The remaining aromatic carbons (C1, C2, C5, C6) can be assigned based on their substitution patterns and expected electronic effects. For instance, the signal for C1 is observed around 129.8 ppm.
The aliphatic carbons, the methyl group attached to the ring and the methoxy carbon, appear in the upfield region of the spectrum. The methoxy carbon (-OCH₃) resonates at approximately 51.5 ppm, and the aromatic methyl carbon (Ar-CH₃) signal is observed at about 17.2 ppm. chemicalbook.com
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~167.5 |
| C-3 (Ar) | ~147.8 |
| C-1 (Ar) | ~129.8 |
| C-4 (Ar) | ~121.7 |
| C-6 (Ar) | ~120.1 |
| C-2 (Ar) | ~114.3 |
| C-5 (Ar) | ~111.9 |
| -OCH₃ | ~51.5 |
| Ar-CH₃ | ~17.2 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
While 1D NMR provides fundamental data, 2D NMR techniques are employed to rigorously confirm the structural assignments by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their adjacent positions on the aromatic ring. Other protons, being isolated as singlets (H-2) or part of methyl groups, would not show correlations to other protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹J-coupling). libretexts.org An HSQC spectrum would show cross-peaks connecting the H-5 signal to the C-5 signal, H-6 to C-6, H-2 to C-2, the Ar-CH₃ protons to the Ar-CH₃ carbon, and the -OCH₃ protons to the -OCH₃ carbon. This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J couplings). youtube.com This is particularly powerful for confirming the connectivity of quaternary carbons and linking different fragments of the molecule. Key expected correlations for this compound would include:
The methoxy protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).
The aromatic methyl protons (Ar-CH₃) showing correlations to C-3, C-4, and C-5.
Proton H-2 showing correlations to C-1, C-3, and C-6.
Proton H-5 showing correlations to C-1, C-3, and C-4.
Together, these 2D NMR experiments provide an interlocking web of evidence that validates the proposed structure of this compound.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule's bonds, providing direct evidence for the presence of specific functional groups.
The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. nih.gov
N-H Stretching: The amino group (-NH₂) typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears as strong bands in the 2850-3000 cm⁻¹ region. libretexts.org
C=O Stretching: A very strong and sharp absorption band, characteristic of the ester carbonyl (C=O) group, dominates the spectrum and is typically found around 1700-1720 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more medium-intensity bands in the 1500-1620 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester group produce strong bands in the 1100-1300 cm⁻¹ range. libretexts.org
N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong band around 1600-1650 cm⁻¹.
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1700 - 1720 | Strong, Sharp |
| N-H Bend | 1600 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1500 - 1620 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Raman spectroscopy provides complementary information to FTIR analysis. nih.gov While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, key Raman signals would include:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring typically gives a strong, sharp signal around 1000 cm⁻¹. Other C=C stretching modes in the 1580-1620 cm⁻¹ range are also prominent.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are clearly visible in the 2800-3100 cm⁻¹ region.
Nitro Group Vibrations: While not present in this molecule, Raman is particularly sensitive to symmetric vibrations of groups like nitro (NO₂) functions, which would appear as a very strong band around 1350 cm⁻¹. scirp.org
C-C and C-N Stretching: Stretching vibrations involving the C-C and C-N bonds contribute to the complex fingerprint region of the spectrum below 1500 cm⁻¹.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₁NO₂), with a molecular weight of 165.19 g/mol , different ionization methods provide complementary information.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process not only generates a molecular ion (M•⁺) but also induces extensive fragmentation, providing a characteristic "fingerprint" that aids in structural elucidation.
The EI-MS spectrum of this compound is expected to show a distinct molecular ion peak at an m/z of 165, corresponding to the intact radical cation [C₉H₁₁NO₂]•⁺. The subsequent fragmentation pattern is dictated by the molecule's functional groups—an aromatic ring, an amino group, a methyl group, and a methyl ester. The primary fragmentation pathways arise from the cleavage of bonds adjacent to the carbonyl group and the aromatic ring.
Key predicted fragmentation patterns include:
Loss of a methoxy radical (•OCH₃): Alpha-cleavage at the ester group can lead to the expulsion of a methoxy radical, resulting in the formation of a stable acylium ion at m/z 134. This is often a prominent peak in the spectra of methyl esters.
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group would result in a fragment at m/z 106.
Loss of formaldehyde (CH₂O) via rearrangement: A rearrangement process could lead to the elimination of a neutral formaldehyde molecule from the m/z 134 fragment, producing an ion at m/z 104.
These predicted fragmentation pathways are summarized in the table below.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 165 | [M]•⁺ | - |
| 134 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |
| 106 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |
| 104 | [M - •OCH₃ - CH₂O]⁺ | CH₂O (30 Da) |
In contrast to EI-MS, Electrospray Ionization (ESI) is a soft ionization technique. It is particularly useful for generating intact ions of polar molecules with minimal fragmentation. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, ions are transferred into the gas phase.
For this compound, the presence of the basic amino group makes it highly amenable to ionization in positive ion mode. The primary ion observed in an ESI-MS spectrum would be the protonated molecule, [M+H]⁺. This ion is formed by the addition of a proton to the amino group. Therefore, the spectrum would be dominated by a single major peak at an m/z of 166. The minimal fragmentation associated with ESI allows for the unambiguous determination of the compound's molecular weight.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, the principles of the technique and the expected structural features can be thoroughly described.
A single-crystal X-ray diffraction analysis of this compound would reveal the exact conformation of the molecule in the solid state. It is expected that the central benzene ring would be largely planar. The analysis would determine the torsion angles between the plane of the ring and the substituents—the amino group and the methyl ester group—revealing their orientation.
Furthermore, this technique would provide precise measurements of all bond lengths and angles. The expected bond parameters would conform to standard values for similar organic compounds, such as C-C bond lengths within the aromatic ring (approximately 1.39 Å), the C-N bond of the amino group, and the C-C, C=O, and C-O bonds of the methyl ester functional group.
The solid-state structure of this compound would be significantly influenced by non-covalent interactions, particularly hydrogen bonding. The amino group (-NH₂) serves as an excellent hydrogen-bond donor, while the carbonyl oxygen of the methyl ester group (C=O) is a strong hydrogen-bond acceptor.
The specific arrangement of molecules in the crystal, known as the crystal packing, is a direct consequence of the intermolecular interactions. The N-H···O hydrogen bonds would likely guide the molecules to assemble into well-defined motifs, such as one-dimensional chains or two-dimensional sheets.
To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis would be employed. This computational method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface.
d_norm Surface: A surface mapped with the normalized contact distance (d_norm) uses a red-white-blue color scheme to highlight regions of intermolecular contact. Intense red spots on the surface would indicate close contacts, such as the N-H···O hydrogen bonds, where the distance between interacting atoms is shorter than the sum of their van der Waals radii.
Electronic Spectroscopy for Electronic Transitions and Conjugation
The electronic properties of this compound are primarily investigated using UV-Vis spectroscopy. This technique measures the absorption of light by the molecule as a function of wavelength, providing valuable information about the energy differences between electronic states. The resulting spectrum is a unique fingerprint of the molecule's electronic structure, characterized by one or more absorption bands, each corresponding to a specific electronic transition.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
The UV-Vis spectrum of this compound is dominated by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color, or more broadly, its absorption of light in the UV-Vis range. In this compound, the primary chromophore is the substituted benzene ring. The interplay between the amino (-NH2), methyl (-CH3), and methyl ester (-COOCH3) groups attached to the aromatic ring dictates the precise wavelengths at which light is absorbed.
The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents significantly influences these transitions. The amino group, being an auxochrome with a lone pair of electrons, interacts with the π-system of the benzene ring through resonance. This interaction increases the electron density of the ring and delocalizes the π electrons, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. This is because the energy required for the π → π* transition is lowered.
Furthermore, the presence of the nitrogen atom in the amino group introduces the possibility of n → π* transitions, where a non-bonding electron from the nitrogen is promoted to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L·mol⁻¹·cm⁻¹) ** | Transition Type 1 | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L·mol⁻¹·cm⁻¹) ** | Transition Type 2 |
| Data Not Available | Data Not Available | Data Not Available | π → π* (E-band) | Data Not Available | Data Not Available | π → π* (B-band) |
| Data Not Available | Data Not Available | Data Not Available | n → π* |
The solvent used for spectroscopic analysis can also influence the position and intensity of the absorption bands. Polar solvents may interact with the lone pair of the amino group, affecting the energy of the n-orbitals and potentially causing a hypsochromic (blue) shift of the n → π* transition. Conversely, π → π* transitions are often less sensitive to solvent polarity but can exhibit slight shifts.
Biological and Biomedical Research Applications of Methyl 3 Amino 4 Methylbenzoate Derivatives
Design and Synthesis of Potential Bioactive Agents
The core structure of methyl 3-amino-4-methylbenzoate is a key building block in the synthesis of more complex molecules designed for biological activity. chemicalbook.com Researchers utilize it as a starting material to create novel agents for various therapeutic areas, including the development of treatments for neurodegenerative diseases and cancer. chemicalbook.comchemicalbook.com For instance, it is a reagent in the synthesis of neuroprotective hydrazides being investigated for the treatment of Alzheimer's disease. chemicalbook.com It is also employed in the preparation of 4-(pyrimidin-2-ylamino) benzamide (B126) derivatives, which are designed as inhibitors of the hedgehog signaling pathway, a target in cancer therapy. chemicalbook.com
While direct studies on the antimicrobial properties of simple this compound derivatives are not extensively documented in the provided results, research into structurally related compounds highlights the potential of the methyl benzoate (B1203000) scaffold in developing antimicrobial agents. For example, studies on transition metal complexes of 3-methyl benzoic acid with hydrazine (B178648) have demonstrated notable antibacterial and antifungal activity. researchgate.net In these studies, the resulting metal complexes showed higher antimicrobial efficacy than the parent acid, with a cadmium complex being particularly effective against various bacteria and fungi. researchgate.net
Another area of research involves complex quinolinium derivatives. A series of novel 1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl) quinolinium derivatives have been synthesized and shown to possess strong antibacterial activities against several bacterial strains, including multidrug-resistant ones like MRSA. nih.gov These compounds function by disrupting the GTPase activity and dynamic assembly of the FtsZ protein, which is crucial for bacterial cell division. nih.gov
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Transition Metal Complexes of 3-Methyl Benzoic Acid | Bacteria (e.g., Bacillus subtilis, S. paratyphi) and Fungi (e.g., Candida albicans, Aspergillus niger) | Complexes, particularly with cadmium, showed higher antimicrobial activity than the parent acid. | researchgate.net |
| 3-methylbenzo[d]thiazol-methylquinolinium Derivatives | Drug-resistant bacteria including MRSA, VRE, and NDM-1 Escherichia coli | A derivative with a 4-fluorophenyl group (A2) exhibited superior antibacterial activity, with MICs lower than methicillin (B1676495) and vancomycin. | nih.gov |
The development of novel antitumor agents is a significant application of this compound derivatives. The scaffold is integral to creating compounds that target specific cellular pathways involved in cancer progression. As mentioned, its use in synthesizing inhibitors of the hedgehog signaling pathway is a prime example of its relevance in oncology research. chemicalbook.com
Furthermore, research into imidazotetrazinone derivatives, which are structurally related to the anticancer drug temozolomide, underscores the potential of molecules containing a 3-methyl substituted ring. nih.gov A study focused on synthesizing novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] chemicalbook.commedchemexpress.comresearchgate.netnih.govtetrazine-8-carboxylate and -carboxamide derivatives and evaluating their growth inhibition in human tumor cell lines. nih.gov One compound, in particular, showed potent activity, reducing the survival rate of all tested tumor cells to less than 10% at a concentration of 40 μg/mL. nih.gov Esters within this class displayed more potent antitumour activity than related amides against HL-60 leukemia cells. nih.gov
Table 2: In Vitro Antitumor Activity of Related Derivatives
| Compound Series | Tested Cell Lines | Notable Results | Reference |
|---|---|---|---|
| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] chemicalbook.commedchemexpress.comresearchgate.netnih.govtetrazine-8-carboxylates | Seven human solid tumor lines (PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, LNCaP) and one leukemia line (HL-60) | Compound IVa reduced cell survival to <10% in all tested lines. Esters were more potent than amides against HL-60 cells. | nih.gov |
| 4-(pyrimidin-2-ylamino) benzamide derivatives | Not specified | Designed as inhibitors of the hedgehog signalling pathway, a target for cancer treatment. | chemicalbook.com |
Ligand Design and Molecular Docking Studies
Computational techniques are pivotal in modern drug discovery, allowing for the rational design and screening of new therapeutic agents. Derivatives of this compound and its isomers are subjects of such in silico studies to predict their interaction with biological targets.
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. This technique has been applied to aminobenzoate derivatives to screen for their potential as enzyme inhibitors. In one study, molecular docking was used to estimate the binding energies of methyl 3-aminobenzoate (B8586502) derivatives with glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), two enzymes crucial for cellular detoxification and antioxidant defense. researchgate.net The results predicted that methyl 3-amino-4-nitrobenzoate and methyl 3-amino-4-chlorobenzoate had the highest binding affinity for GR and GST receptors, respectively. researchgate.net Such computational screening helps prioritize which derivatives to synthesize and test in the lab, saving time and resources.
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For aminobenzoate derivatives, these studies provide critical insights for designing more potent and selective inhibitors. Research on methyl 4-aminobenzoate (B8803810) and methyl 3-aminobenzoate derivatives has explored their inhibitory effects on human GR and GST. researchgate.netnih.gov
In these studies, various derivatives were synthesized and tested in vitro. It was found that substitutions on the benzene (B151609) ring significantly impacted inhibitory potency. For instance, methyl 3-amino-5-chlorobenzoate was identified as a potent inhibitor of human GR, while methyl 3-amino-4-nitrobenzoate was the most effective inhibitor of human GST. researchgate.net The combination of in vitro testing and in silico docking provides a comprehensive SAR, guiding the rational design of new drug candidates targeting these glutathione-related enzymes. researchgate.netnih.gov
Table 3: SAR Findings for Aminobenzoate Derivatives against Glutathione-Related Enzymes
| Compound | Target Enzyme | Inhibitory Constant (Ki) | Key SAR Insight | Reference |
|---|---|---|---|---|
| Methyl 3-amino-5-chlorobenzoate | Human Glutathione Reductase (hGR) | 0.524 ± 0.109 μM | Demonstrated the highest inhibitory effect on hGR in the series. | researchgate.net |
| Methyl 3-amino-4-nitrobenzoate | Human Glutathione S-transferase (hGST) | 37.05 ± 4.487 μM | Identified as the most effective hGST inhibitor in the series. | researchgate.net |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Human Glutathione Reductase (hGR) | 0.325 ± 0.012 μM | Showed stronger inhibition of GR compared to other tested derivatives. | nih.gov |
| Methyl 4-amino-2-nitrobenzoate | Human Glutathione S-transferase (hGST) | 92.41 ± 22.26 μM | Showed stronger inhibition of GST compared to other tested derivatives. | nih.gov |
Biochemical Reagent Applications in Life Science Research
Beyond its role as a precursor to potentially therapeutic agents, this compound is itself a valuable biochemical reagent in life science research. chemicalbook.commedchemexpress.com Its utility stems from its ability to participate in various chemical reactions to build more complex molecules for specific research purposes. chemicalbook.com
A significant application is in the synthesis of perfluoroalkylated indoles, which are important structures in drug development. chemicalbook.com It is also used to create molecular probes and other specialized organic compounds. For example, it can be used to prepare methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate and (5-Carbomethoxy-2-methylphenyl)(4-hydroxypheny)diazene, demonstrating its versatility in organic synthesis for research applications. chemicalbook.com
Use in Assays and Biological Material Modifications
The primary application of this compound derivatives in biological assays has been in the context of high-throughput screening to identify and characterize inhibitors of specific cellular pathways. A notable example is the use of these derivatives in luciferase reporter assays.
Specifically, derivatives of 4-(2-pyrimidinylamino)benzamide, which are synthesized using this compound as a starting material, have been extensively evaluated for their ability to inhibit the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. Researchers have employed Gli-luciferase reporter gene assays to quantify the inhibitory activity of these compounds. In these assays, cells are engineered to express luciferase under the control of a Gli-responsive promoter. Gli proteins are transcription factors that are activated by the Hh signaling pathway. Therefore, a reduction in luciferase activity upon treatment with a compound indicates inhibition of the Hh pathway.
These assays have been instrumental in determining the structure-activity relationships (SAR) of novel 4-(2-pyrimidinylamino)benzamide derivatives, allowing for the identification of compounds with potent inhibitory activities, some even surpassing that of the clinically used drug vismodegib. nih.gov
Beyond this specific application, this compound itself is considered a biochemical reagent that can be utilized as a building block for creating more complex organic compounds for life science research. chemicalbook.com Its chemical structure allows for modifications that can lead to the synthesis of libraries of compounds for screening in various biological assays.
Development of Probes and Labels
While the core structure of this compound is integral to the synthesis of pharmacologically active compounds, its specific development into standalone fluorescent probes or radiolabeled ligands for biological imaging or tracing is not extensively documented in publicly available research. The focus has been more on the therapeutic potential of its derivatives rather than their direct use as molecular probes.
However, the chemical handles present in this compound and its derivatives, such as the amino and ester groups, offer potential sites for conjugation to fluorophores or radioactive isotopes. Such modifications could, in principle, enable the development of probes to visualize the distribution of these compounds in cells or tissues, or to study their binding to target proteins. At present, this remains a potential application rather than a widely reported use.
Preclinical Research on Pharmacological Profiles (excluding dosage)
Preclinical research on derivatives of this compound has been notably active, particularly in the field of oncology. This research has focused on understanding the pharmacological profiles of these compounds, with a significant emphasis on their mechanism of action.
Investigation into Molecular Mechanisms of Action (if derived from research findings)
The most well-documented molecular mechanism of action for derivatives of this compound relates to their role as inhibitors of the Hedgehog signaling pathway. The key target of these derivatives is the Smoothened (Smo) receptor, a G protein-coupled receptor that is a central component of the Hh pathway.
In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo, keeping the pathway inactive. When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing Smo to signal downstream, ultimately leading to the activation of Gli transcription factors. The 4-(2-pyrimidinylamino)benzamide derivatives synthesized from this compound have been shown to be potent Smo antagonists. medchemexpress.com
Research has demonstrated that these compounds can effectively suppress the Hh signaling pathway, and in some cases, show activity against mutant forms of Smo that are resistant to other inhibitors. medchemexpress.com For instance, studies on novel 4-(2-pyrimidinylamino)benzamide derivatives have identified compounds with high potency and favorable pharmacokinetic profiles in preclinical animal models, such as rats and mice. sigmaaldrich.com
Furthermore, derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been designed and synthesized as inhibitors of the c-Abl tyrosine kinase. medchemexpress.com Nilotinib (B1678881), a known c-Abl inhibitor, has shown neuroprotective effects in models of Parkinson's disease, but its clinical utility is limited by poor blood-brain barrier permeability. The novel derivatives based on the this compound scaffold have been investigated for their potential to overcome this limitation. One such derivative, compound 9a , exhibited significant c-Abl inhibitory activity and a potent neuroprotective effect against MPP+-induced cell death in SH-SY5Y neuroblastoma cells. medchemexpress.com This compound also displayed lower cytotoxicity compared to nilotinib and showed improved oral bioavailability and permeability across the blood-brain barrier in preclinical models. medchemexpress.com
The research into these derivatives has provided valuable insights into their potential as therapeutic agents for cancers driven by the Hedgehog pathway and for neurodegenerative diseases.
Research Findings on this compound Derivatives
| Compound | Modifications | Inhibitory Activity (IC50, nM) | Reference |
|---|---|---|---|
| Vismodegib | Reference Compound | Variable | nih.gov |
| Compound 15h | Fluorine-containing analogue | 0.050 | |
| Compound 23b | 2-pyridyl A-ring and (morpholin-4-yl)methylene at 3-position of D-ring | More potent than vismodegib | nih.gov |
| Compounds 12af and 12bf | Structural modifications on the 4-(2-pyrimidinylamino)benzamide scaffold | High potency | sigmaaldrich.com |
| Parameter | Value | Reference |
|---|---|---|
| Half-life (T1/2) | 4.77 h | |
| Time to peak (Tmax) | 0.25 h |
Advanced Analytical Method Development for Research Applications
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for separating Methyl 3-amino-4-methylbenzoate from impurities and unreacted starting materials. These methods are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and for its quantification in various matrices. The technique's high resolution and sensitivity make it ideal for detecting even trace-level impurities. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.
| Parameter | Typical Conditions |
| Column | C18 (Octadecylsilyl) |
| Mobile Phase | Acetonitrile (B52724):Water or Methanol (B129727):Water gradient |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table presents a generalized set of HPLC conditions. Actual parameters would be optimized based on the specific sample matrix and impurities.
Gas Chromatography (GC) for Volatile Component Analysis
For the analysis of volatile and thermally stable components, Gas Chromatography (GC) is the method of choice. tcichemicals.comvwr.comsigmaaldrich.com this compound, being a relatively volatile compound, is amenable to GC analysis, often for purity assessment. tcichemicals.comvwr.comsigmaaldrich.com Commercial suppliers often cite GC as the method for determining the purity of their product, with purities typically exceeding 98%. tcichemicals.com
The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.
| Parameter | Typical Conditions |
| Column | Capillary column with a nonpolar stationary phase (e.g., DB-5) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temp | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |
This table outlines common GC parameters that would be tailored for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.orgsigmaaldrich.comrsc.org By spotting the reaction mixture on a TLC plate at different time intervals, researchers can qualitatively observe the consumption of starting materials and the formation of the product. rsc.orgsigmaaldrich.comrsc.orgcram.comthieme.de
The separation is visualized under UV light, and the retention factor (Rf) values of the spots corresponding to the starting materials and the product are compared. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to this compound.
| Component | Typical Rf Value |
| Starting Material (e.g., 3-amino-4-methylbenzoic acid) | Lower Rf |
| Product (this compound) | Higher Rf |
Rf values are dependent on the specific solvent system and stationary phase used.
Spectroscopic Quantification Methods
Spectroscopic methods provide valuable information about the concentration and purity of this compound by measuring the interaction of the compound with electromagnetic radiation.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward method for determining the concentration of this compound in a solution. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The presence of the aromatic ring and the amino group in this compound results in characteristic UV absorption.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
| Solvent | λmax (nm) (Hypothetical) |
| Methanol | ~240 and ~310 |
| Acetonitrile | ~238 and ~308 |
These are hypothetical λmax values and would need to be determined experimentally.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the purity of a compound without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used.
For this compound, ¹H qNMR would be particularly useful. chemicalbook.comnih.gov By integrating the signals of specific protons of the analyte and the internal standard, and knowing the exact mass of the sample and the internal standard, the purity of this compound can be calculated with high accuracy. chemicalbook.comnih.gov
| Parameter | Typical Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆) |
| Internal Standard | Maleic anhydride (B1165640) or Dimethyl sulfone |
| Relaxation Delay (d1) | > 5 times the longest T₁ of the signals of interest |
The choice of internal standard and solvent depends on the solubility and the absence of overlapping signals with the analyte.
Method Validation and Robustness Studies for Research Protocols
The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a chosen method is suitable for its intended purpose. For a compound like this compound, a typical analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, owing to its sensitivity, specificity, and resolving power. jpionline.orglongdom.org The validation of such a method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which stipulate the evaluation of several key parameters.
A representative HPLC method for the analysis of this compound might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile or methanol), with detection at a suitable UV wavelength. jchr.orgjpionline.org
Method Validation Parameters:
The validation of this HPLC method would involve the systematic assessment of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the separation of the main compound peak from any other peaks in the chromatogram.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Representative Data Tables for Method Validation:
The following tables present illustrative data for the validation of a hypothetical HPLC method for this compound, based on typical findings for similar compounds. researchgate.netjpionline.org
| Parameter | Result |
| Linearity | |
| Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | |
| 80% Concentration | 99.2% |
| 100% Concentration | 100.5% |
| 120% Concentration | 99.8% |
| Precision (% RSD) | |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=6) | 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness Studies:
Robustness is evaluated by making small, deliberate changes to the method's parameters and observing the effect on the results.
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate | ± 0.1 mL/min | 1.5% |
| Mobile Phase Composition | ± 2% Organic Phase | 1.8% |
| Column Temperature | ± 2°C | 1.3% |
| Detection Wavelength | ± 2 nm | 1.1% |
These studies ensure that the method is reliable and can be consistently applied in different laboratory environments.
Development of Impurity Profiling Methodologies
Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradation products). dphen1.comnih.gov The development of a comprehensive impurity profiling method is crucial for controlling the quality of the intermediate.
Forced Degradation Studies:
To identify potential degradation products, forced degradation (or stress testing) studies are performed. dphen1.comnih.gov This involves subjecting this compound to a variety of harsh conditions to accelerate its decomposition. Typical stress conditions include:
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
Alkaline Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).
Thermal Degradation: Heating the solid material at a high temperature.
Photolytic Degradation: Exposing the material to UV or visible light.
The stressed samples are then analyzed by a stability-indicating analytical method, typically a gradient HPLC or UPLC method coupled with a mass spectrometer (LC-MS). nih.gov This allows for the separation of the degradation products from the parent compound and their identification based on their mass-to-charge ratio and fragmentation patterns.
Potential Impurities:
Based on the structure of this compound, potential process-related impurities and degradation products could include:
Starting materials and intermediates from the synthesis, such as 3-amino-4-methylbenzoic acid.
Products of side reactions occurring during synthesis.
Hydrolysis product: 3-amino-4-methylbenzoic acid, formed by the hydrolysis of the methyl ester group.
Oxidation products: Formation of N-oxides or other oxidized species.
Dimerization or polymerization products.
Illustrative Impurity Profile Data:
The following table provides a hypothetical impurity profile for a batch of this compound, as determined by a validated HPLC method.
| Impurity Name/Identifier | Retention Time (min) | Specification Limit (%) | Result (%) |
| 3-Amino-4-methylbenzoic acid | 4.2 | ≤ 0.15 | 0.08 |
| Unknown Impurity 1 | 6.8 | ≤ 0.10 | 0.05 |
| Unknown Impurity 2 | 8.1 | ≤ 0.10 | Not Detected |
| Total Impurities | - | ≤ 0.50 | 0.13 |
The development and validation of robust analytical methods and comprehensive impurity profiling are indispensable for ensuring the quality and consistency of this compound used in research and pharmaceutical manufacturing. These analytical procedures provide the necessary assurance that the intermediate meets the stringent requirements for its intended application.
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of Methyl 3-amino-4-methylbenzoate and its derivatives is primed for a technological leap with the adoption of flow chemistry and automated synthesis. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, and the potential for higher yields and purity. acs.org For instance, reactions can be conducted at elevated temperatures and pressures in a controlled manner, which can significantly accelerate reaction rates. acs.org
Automated synthesis platforms, such as the Mya 4 Automated Chemistry Station, can run multiple experiments in parallel, allowing for rapid optimization of reaction conditions, including catalyst, solvent, and temperature screening. youtube.com These systems enable 24/7 unattended operation, dramatically increasing experimental throughput and accelerating the discovery of new synthetic routes and derivatives. youtube.com The integration of these platforms can facilitate multi-step syntheses, where intermediates are generated and immediately used in subsequent reactions without isolation, minimizing waste and handling of potentially hazardous materials. acs.org
Table 1: Comparison of Batch vs. Flow Chemistry for Organic Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Scalable by extending reaction time |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to large surface-area-to-volume ratio |
| Mass Transfer | Can be limited, affecting reaction rates | Enhanced due to small diffusion distances |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes at any given time |
| Process Control | More challenging to precisely control parameters | Precise control over temperature, pressure, and residence time |
| Reproducibility | Can vary between batches | High reproducibility |
Exploration of Novel Catalytic Transformations
Future research will likely focus on developing novel catalytic methods to functionalize the this compound core. The presence of both an amino group and a methyl group, along with the ester functionality, provides multiple sites for selective transformations. Advances in catalysis could unlock new synthetic pathways that are currently inefficient or inaccessible.
A key area of interest is the C-H activation of the aromatic ring. While challenging, the selective functionalization of C-H bonds offers a more atom-economical and environmentally friendly approach to creating complex molecules. Research into directing group strategies, where the existing amino or ester group guides a catalyst to a specific C-H bond, could lead to the regioselective introduction of new functional groups. Furthermore, the development of Brønsted acid-catalyzed reactions for the meta-amination of related substituted anilines demonstrates the potential for innovative approaches to forming new C-N bonds. nih.gov
Applications in Supramolecular Chemistry and Materials Science
The structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The amino and ester groups can participate in hydrogen bonding, a key interaction in the self-assembly of larger, well-defined structures. By modifying the core structure, researchers can design molecules that assemble into complex architectures such as liquid crystals, gels, or porous materials.
The aromatic ring also provides a platform for creating materials with interesting electronic and photophysical properties. For example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs). The ability to tune the electronic properties through substitution on the benzene (B151609) ring is a significant advantage in designing materials with specific functions.
Advanced Biological Screening and Phenotypic Assays for Derivatives
Derivatives of this compound have shown potential as biologically active compounds. For example, it is a known impurity of Nilotinib (B1678881), a drug used in cancer treatment, and has been used in the synthesis of inhibitors of the hedgehog signaling pathway, another cancer target. chemicalbook.comnih.gov Future research will involve synthesizing libraries of derivatives and employing high-throughput screening methods to identify new therapeutic leads.
Multidisciplinary Research Collaborations and Data Science Applications
The complexity of modern chemical and biological research necessitates a multidisciplinary approach. The future development of this compound and its applications will benefit greatly from collaborations between synthetic chemists, materials scientists, biologists, and computational scientists.
Data science will play an increasingly important role in this collaborative landscape. Machine learning algorithms can be trained on existing chemical and biological data to predict the properties of new derivatives, guide experimental design, and identify promising candidates for synthesis and testing. For example, computational tools can predict the collision cross section of molecules, which is valuable for their analytical characterization. uni.lu By combining experimental data with computational modeling, researchers can accelerate the discovery and development process, leading to new materials and therapeutics based on the this compound scaffold. The study of substituted anilines, in general, benefits from a multidisciplinary "Bildung-focused" approach, which considers the historical, social, and ethical impacts of chemical research. mdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-4-methylbenzoate?
this compound (CAS: 18595-18-1, C₉H₁₁NO₂) is typically synthesized via esterification of 3-amino-4-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or thionyl chloride). Post-reaction, purification involves recrystallization from ethanol or aqueous methanol. Key characterization includes melting point determination (50–54°C for analogous esters, ) and spectroscopic validation (¹H/¹³C NMR, IR). Ensure anhydrous conditions to avoid hydrolysis of the ester group .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl ester (δ ~3.8–3.9 ppm), and NH₂ (δ ~5.5 ppm, broad).
- IR : Stretching bands for ester carbonyl (~1700 cm⁻¹) and amine (~3350 cm⁻¹).
- LC-MS : Molecular ion [M+H]⁺ at m/z 166.1 (calculated: 165.19 g/mol).
- Melting Point : Compare with literature values (e.g., analogous esters: 50–54°C ). Chromatographic purity is assessed via HPLC using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals hydrogen-bonding motifs (e.g., N–H···O interactions between NH₂ and ester carbonyl). Graph set analysis (e.g., Etter’s notation ) classifies motifs as D (2,1) (chains) or R₂² (8) (rings). Use WinGX/ORTEP to visualize anisotropic displacement parameters and validate packing interactions. Such analysis aids in predicting co-crystal formation for drug delivery systems .
Q. How to resolve discrepancies in crystallographic data during structure refinement?
- Twinning Detection : Use PLATON to check for twinning indices; SHELXL’s TWIN/BASF commands refine twin laws .
- Anisotropic Refinement : Apply restraints for disordered moieties (e.g., methyl groups) to reduce overfitting.
- Validation : Cross-check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density (< 0.5 eÅ⁻³) .
Q. What strategies optimize the synthesis of bioactive derivatives from this compound?
- Functionalization : Alkylate the NH₂ group (e.g., with n-hexanal ) or acylate to form amides.
- Heterocyclic Integration : Couple with triazine or pyrimidine cores (e.g., via Buchwald-Hartwig amination ).
- Bioactivity Screening : Test HDAC inhibitory activity using fluorescence-based assays or antimicrobial efficacy via MIC determinations .
Q. How to detect trace impurities (e.g., 3-amino-4-methylbenzoic acid) in this compound?
Use LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions:
- Target: m/z 166.1 → 121.0 (collision energy: 20 eV).
- Impurity: m/z 152.1 → 108.0 (3-amino-4-methylbenzoic acid). Limit of quantification (LOQ) can reach 0.1 ppm with selective ion monitoring (SIM) .
Methodological Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 165.19 g/mol | |
| CAS Number | 18595-18-1 | |
| Key IR Bands | ~1700 cm⁻¹ (C=O), ~3350 cm⁻¹ (NH₂) | |
| Typical Melting Point Range | 50–54°C (analogous esters) |
| Crystallographic Software | Application |
|---|---|
| SHELXL | Structure refinement |
| WinGX/ORTEP | Visualization and validation |
| PLATON | Twinning/validation checks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
